
4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the para position of the aniline ring, a chloroethyl group, a methyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline typically involves multiple steps. One common method starts with the bromination of aniline to form 4-bromoaniline. This is followed by the introduction of the chloroethyl group through a nucleophilic substitution reaction using 2-chloroethylamine. The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The chloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-bromo-N-(2-chloroethyl)-N-methyl-2-aminoaniline, while substitution of the bromine atom can lead to a variety of derivatives.
科学的研究の応用
4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the chloroethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can lead to changes in the activity of the target molecules, affecting biological processes.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(2-chloroethyl)aniline
- 4-bromo-N,N-bis(2-chloroethyl)aniline
- 4-bromo-N,N-diethylaniline
Uniqueness
4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a chloroethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
特性
IUPAC Name |
4-bromo-N-(2-chloroethyl)-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O2/c1-12(5-4-11)8-3-2-7(10)6-9(8)13(14)15/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJYTCSDMNJEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[(4-methoxyphenyl)methylamino]ethyl]-2,5-diphenyl-1H-pyrazol-3-one](/img/structure/B8202339.png)

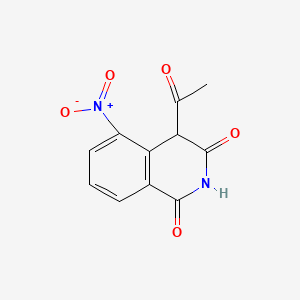

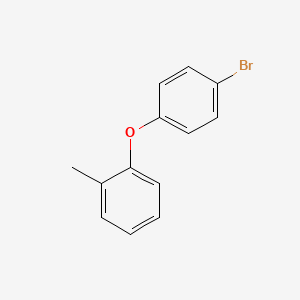
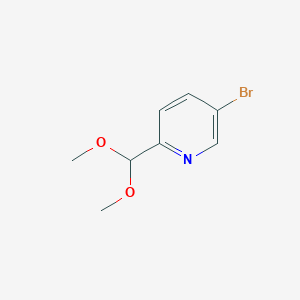
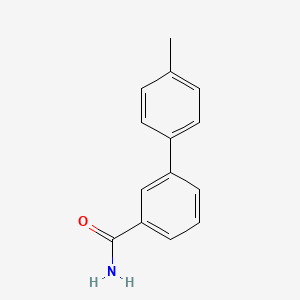
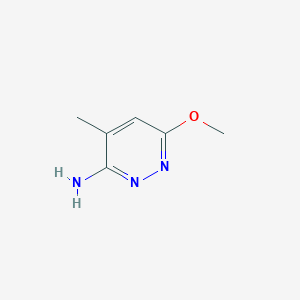
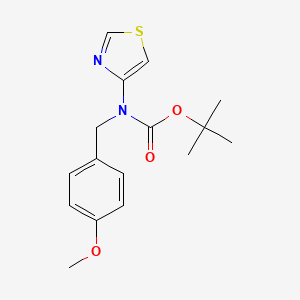
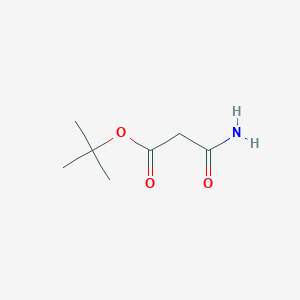
![Benzyl[(4-methoxypyridin-2-yl)methyl]amine](/img/structure/B8202388.png)

![{4-Bromo-3-[(4-methoxyphenyl)methoxy]phenyl}acetic acid](/img/structure/B8202399.png)
